

1-Pentadecanol-d31 molecular weight and formula

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Compound of Interest

Compound Name: 1-Pentadecanol-d31

Cat. No.: B1472713

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In-Depth Technical Guide: 1-Pentadecanol-d31

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Pentadecanol-d31**, a deuterated form of the long-chain fatty alcohol, 1-Pentadecanol. This document is intended for use by researchers, scientists, and professionals in drug development who require detailed information on this compound's properties and applications.

Core Molecular Attributes

1-Pentadecanol-d31 is the deuterium-labeled version of 1-Pentadecanol. In this stable isotope-labeled compound, 31 of the hydrogen atoms have been replaced with deuterium. This isotopic substitution makes it a valuable tool in various research applications, particularly in quantitative analysis using mass spectrometry.

Chemical Structure and Formula

The chemical formula for **1-Pentadecanol-d31** is C₁₅HD₃₁O. Its structure is analogous to 1-Pentadecanol, with deuterium atoms replacing the hydrogen atoms along the pentadecyl chain and on the hydroxyl group.

Molecular Weight



The molecular weight of **1-Pentadecanol-d31** is 259.60 g/mol .[1] This is significantly higher than that of its non-deuterated counterpart, **1-Pentadecanol**, which has a molecular weight of approximately 228.41 g/mol .[2][3][4]

Physicochemical Data

While specific experimental data for the physical properties of **1-Pentadecanol-d31** are not readily available, the properties of the unlabeled **1-Pentadecanol** provide a useful reference. It is important to note that deuteration can lead to slight changes in physical properties such as boiling point and melting point.

Table 1: Physicochemical Properties of 1-Pentadecanol (Non-deuterated)

Property	Value	Source
Molecular Formula	C15H32O	[2][3][4]
Molecular Weight	228.41 g/mol	[2][3][4]
Appearance	White solid	[3]
Melting Point	41-44 °C	[3]
Boiling Point	269-271 °C at 760 mmHg	[3]
Flash Point	112 °C (closed cup)	[3]
Solubility	Insoluble in water, soluble in alcohol.	[5]
CAS Number	629-76-5	[2][3][4]

Experimental Protocols and Applications

Deuterated compounds like **1-Pentadecanol-d31** are primarily utilized as internal standards in quantitative mass spectrometry-based assays. The significant mass shift between the labeled and unlabeled compound allows for clear differentiation in mass spectra, enabling precise quantification of the non-deuterated analyte in complex biological matrices.

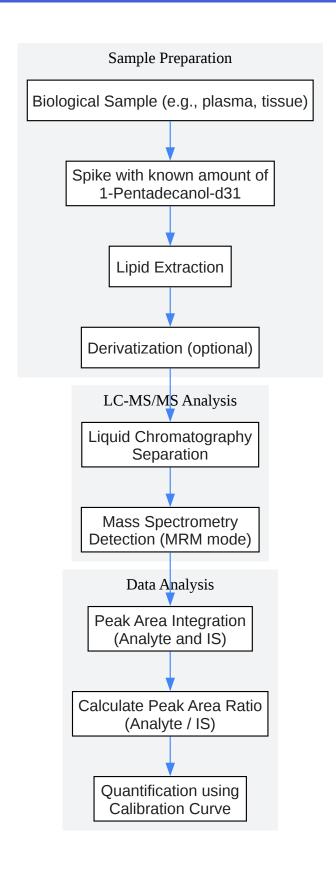




General Experimental Workflow for Use as an Internal Standard

Below is a generalized workflow for the application of **1-Pentadecanol-d31** as an internal standard in a quantitative mass spectrometry experiment.





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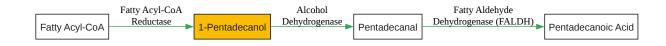
Figure 1: Generalized workflow for using **1-Pentadecanol-d31** as an internal standard in LC-MS/MS analysis.

Methodology:

- Sample Preparation: A known amount of **1-Pentadecanol-d31** is spiked into the biological sample containing the endogenous (unlabeled) **1-Pentadecanol**.
- Extraction: Lipids, including both the analyte and the internal standard, are extracted from the sample matrix using an appropriate organic solvent system.
- Chromatographic Separation: The extracted lipids are separated using liquid chromatography (LC) to reduce matrix effects and separate isomers.
- Mass Spectrometric Detection: The eluent from the LC is introduced into a mass spectrometer, typically a triple quadrupole instrument operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.
- Data Analysis: The peak areas for the analyte and the internal standard are integrated. The
 ratio of the analyte peak area to the internal standard peak area is calculated and used to
 determine the concentration of the analyte in the original sample by comparison to a
 calibration curve.

Metabolic Pathway of Long-Chain Fatty Alcohols

1-Pentadecanol, as a long-chain fatty alcohol, is involved in lipid metabolism. Understanding its metabolic fate is crucial for many research applications. The general pathway involves the conversion of fatty alcohols to fatty aldehydes, which are then oxidized to fatty acids.



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Figure 2: Simplified metabolic pathway of a long-chain fatty alcohol like 1-Pentadecanol.



This pathway highlights the key enzymatic steps in the metabolism of long-chain fatty alcohols. Fatty acyl-CoAs are reduced to fatty alcohols, which are then sequentially oxidized to fatty aldehydes and finally to fatty acids by alcohol dehydrogenase and fatty aldehyde dehydrogenase (FALDH), respectively. This metabolic conversion is an important consideration in studies involving the quantification or tracing of 1-Pentadecanol.

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